
8-Chloroindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloroindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C8H6ClN It is a derivative of indolizine, which is known for its significant biological and pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroindolizine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyridinium salts with suitable nucleophiles under basic conditions. For instance, the reaction of 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine leads to the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloroindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
8-Chloroindolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives exhibit significant biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Chloroindolizine involves its interaction with specific molecular targets. The chlorine atom enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
8-Bromoindolizine: Similar in structure but with a bromine atom instead of chlorine.
8-Fluoroindolizine: Contains a fluorine atom, offering different reactivity and biological properties.
8-Iodoindolizine: The presence of an iodine atom provides unique chemical characteristics.
Uniqueness: 8-Chloroindolizine is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H6ClN |
|---|---|
Poids moléculaire |
151.59 g/mol |
Nom IUPAC |
8-chloroindolizine |
InChI |
InChI=1S/C8H6ClN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H |
Clé InChI |
MRSWWDDITPZSRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=CC=C(C2=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


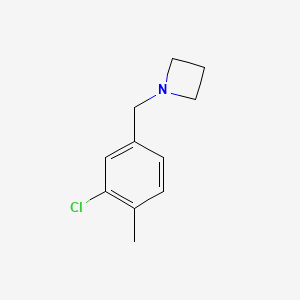
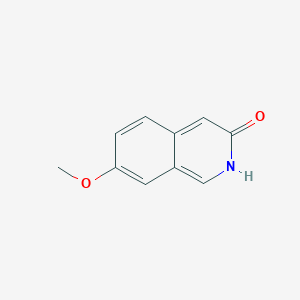
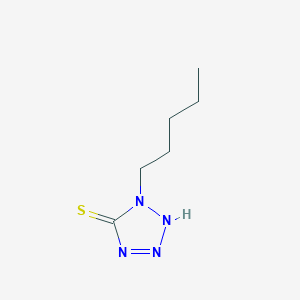

![2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664633.png)
![3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13664638.png)
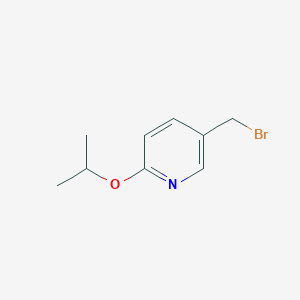
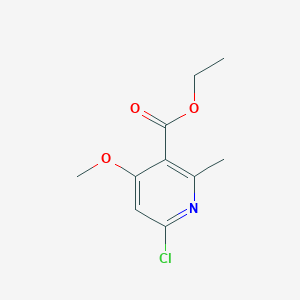

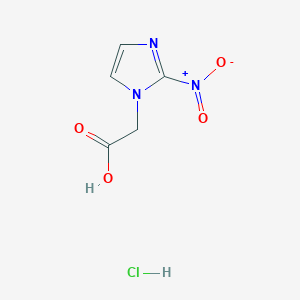

![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)


